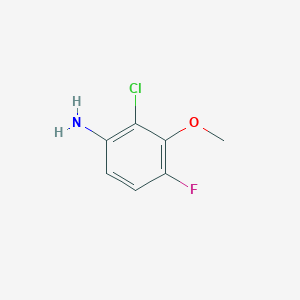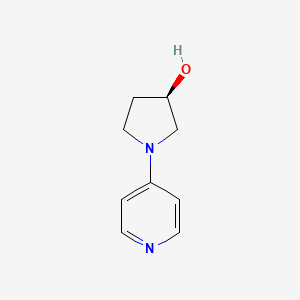
3-(p-Tolyl)-1,3-thiazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyl)-1,3-thiazetidine is an organic compound that belongs to the class of thiazetidines It features a thiazetidine ring, which is a four-membered ring containing one sulfur and one nitrogen atom, with a p-tolyl group attached to the nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,3-thiazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with thiirane in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the nucleophilic attack of the amine on the thiirane, leading to the formation of the thiazetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Tolyl)-1,3-thiazetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiazetidine ring, leading to the formation of simpler amines and thiols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the p-tolyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyl)-1,3-thiazetidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the thiazetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The p-tolyl group can also participate in hydrophobic interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine: This compound features a pyrazole ring fused with a thiazole ring and a p-tolyl group, similar to the structure of 3-(p-Tolyl)-1,3-thiazetidine.
Tolyl derivatives: Compounds containing the tolyl group, such as p-tolyl sulfonates, which are commonly used in organic synthesis.
Uniqueness
This compound is unique due to its thiazetidine ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the p-tolyl group also enhances its hydrophobicity and ability to participate in aromatic interactions.
Eigenschaften
Molekularformel |
C9H11NS |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PHUCJTZELVRFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)



![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)


![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)

